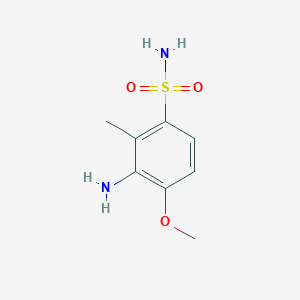
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid typically involves the chlorosulfonation of 2,6-difluorobenzoic acid. The reaction is carried out by treating 2,6-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C7H3F2COOH+HSO3Cl→C7H3ClF2SO3H+H2O
The product, this compound, is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The process may also involve continuous monitoring and automation to optimize the reaction efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
2,6-Difluorobenzoic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: In the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonating agent, transferring the sulfonyl group to nucleophilic substrates.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoxazolin-2-one
- Chlorosulfonyl isocyanate
Uniqueness
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and the chlorosulfonyl group on the benzoic acid ring. The fluorine atoms increase the compound’s stability and lipophilicity, while the chlorosulfonyl group provides high reactivity towards nucleophiles. This combination of properties makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C7H3ClF2O4S |
|---|---|
Peso molecular |
256.61 g/mol |
Nombre IUPAC |
4-chlorosulfonyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Clave InChI |
LPXACIJMLISYDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


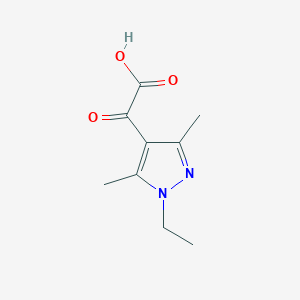
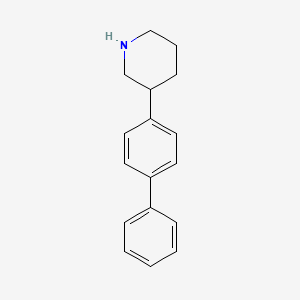

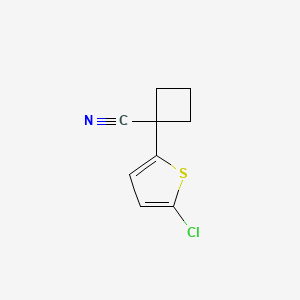

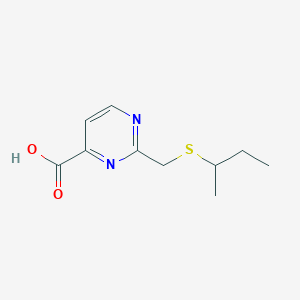

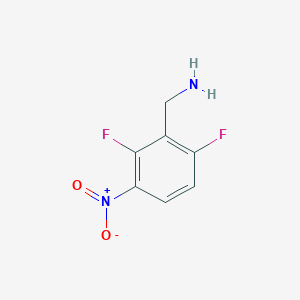

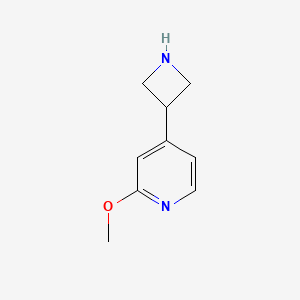

![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

